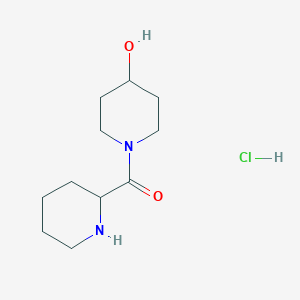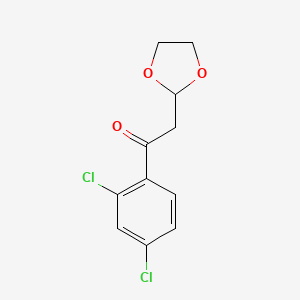
(4-羟基-1-哌啶基)(2-哌啶基)甲酮盐酸盐
描述
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9-10,12,14H,1-8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.75 g/mol. The compound is stored at ambient temperature . For more detailed physical and chemical property information, it is recommended to refer to specialized chemical databases or literature .科学研究应用
Medicinal Chemistry
In medicinal chemistry, this compound is valued for its role as a building block in drug design. Its piperidine core is a common motif in pharmaceuticals, and modifications to this core can lead to the development of new therapeutic agents. The hydrochloride salt form may enhance solubility and bioavailability, making it a candidate for further pharmacological studies .
Organic Synthesis
As an intermediate in organic synthesis, this compound can be utilized to create a variety of piperidine derivatives through reactions like hydrogenation, cyclization, and amination. These derivatives are crucial for synthesizing complex organic molecules with potential applications in drug development and other areas of chemical research .
Pharmacology
Pharmacologically, piperidine derivatives, including this compound, are explored for their potential activity across more than twenty classes of drugs. Research focuses on understanding their biological interactions and optimizing their properties for better therapeutic outcomes .
Biology
In biology, the compound’s derivatives are investigated for their biological activity. Studies may include examining their role in cell signaling pathways or their effects on specific enzymes or receptors. This research can provide insights into the compound’s potential as a tool for biological research or as a therapeutic agent .
Toxicology
Toxicological studies are essential to assess the safety profile of this compound. Research in this field can determine its toxicity levels, metabolism, and excretion, which are critical for developing safe pharmaceuticals .
Materials Science
In materials science, the compound could be used to modify the properties of materials, such as polymers, by incorporating the piperidine structure into the material’s backbone. This can result in materials with unique mechanical, thermal, or chemical properties suitable for specialized applications .
Analytical Chemistry
Analytical chemists might employ this compound as a standard or reagent in chromatographic methods or other analytical techniques. Its well-defined structure and properties make it suitable for use in method development and calibration .
作用机制
安全和危害
属性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-9-4-7-13(8-5-9)11(15)10-3-1-2-6-12-10;/h9-10,12,14H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMVPVAMIHUQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1236256-83-9 | |
| Record name | Methanone, (4-hydroxy-1-piperidinyl)-2-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236256-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456245.png)







![1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-](/img/structure/B1456259.png)

![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B1456262.png)

![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B1456264.png)
